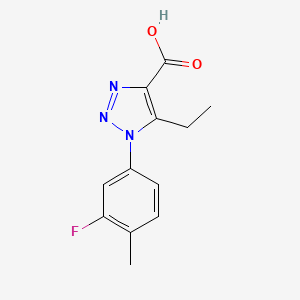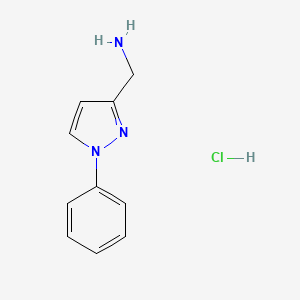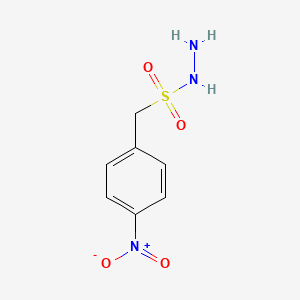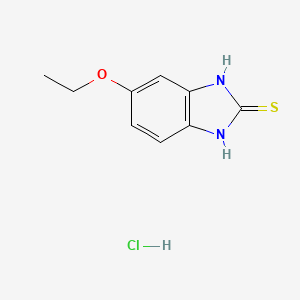
N-(cyclopentylmethyl)cyclopropanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Inhibition of Lysine-Specific Demethylase-1 (LSD1)
N-(cyclopentylmethyl)cyclopropanamine has been studied for its potential in inhibiting Lysine-specific demethylase 1 (LSD1), an enzyme involved in the methylation of histone 3. This inhibition is explored for therapeutic applications in conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
2. Multigram Synthesis
The compound has been synthesized on a multigram scale, highlighting its potential for large-scale production and use in various applications. The synthesis process involves a key step of transforming a carboxy group into a trifluoromethyl group (A. V. Bezdudny et al., 2011).
3. Catalysis in Enantioselective Mannich Reactions
This compound is used in catalyzing Mannich reactions between glycine imines and N-Boc-aldimines with high enantio- and diastereocontrol, which is significant in the synthesis of various pharmaceutical compounds (J. Bandar & T. Lambert, 2013).
4. Synthesis of Novel Derivatives
This compound has been utilized in the synthesis of novel N-cyclopropyldecahydroacridine-1,8-dione derivatives. This synthesis process demonstrates the compound’s versatility in creating structurally diverse and potentially biologically active derivatives (S. Tu et al., 2005).
5. Role in Drug Development
The cyclopropyl ring, a component of this compound, is increasingly used in drug development due to its unique structural and chemical properties. It contributes to enhancing drug potency and reducing off-target effects (T. Talele, 2016).
Mécanisme D'action
Target of Action
The primary target of N-(cyclopentylmethyl)cyclopropanamine is Lysine-specific demethylase-1 (LSD1) . LSD1 is an FAD-dependent enzyme that demethylates mono- and dimethylated lysines in histone 3 .
Mode of Action
This compound interacts with LSD1, inhibiting its function . This inhibition causes an increase in histone 3 methylation . Changes in methylation content of histone 3 have been linked to alterations in gene expression .
Biochemical Pathways
The inhibition of LSD1 by this compound affects the histone methylation pathways . The increase in histone 3 methylation can lead to changes in gene expression, affecting various cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene expression due to increased histone 3 methylation . These changes can affect various cellular processes and potentially lead to therapeutic effects in certain disease states .
Analyse Biochimique
Biochemical Properties
N-(cyclopentylmethyl)cyclopropanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclopropanases, which are enzymes involved in the formation of cyclopropane rings in natural products . These interactions are crucial for the compound’s role in biochemical processes, as they facilitate the formation of cyclopropane rings, which are essential for the biological activity of many natural products.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with cell membrane receptors, leading to changes in intracellular signaling pathways . These interactions can result in alterations in gene expression and metabolic activity, ultimately affecting cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific enzymes and proteins, modulating their activity . This binding can either inhibit or activate the enzymes, leading to downstream effects on biochemical pathways and gene expression. These molecular interactions are critical for the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have also demonstrated that the compound can have lasting effects on cellular function, depending on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound exhibits significant biochemical activity only above a certain dosage. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is essential for its overall biochemical activity, as it can modulate the production and utilization of key metabolites. Understanding these metabolic interactions is critical for elucidating the compound’s biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biochemical activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement and localization within cells . These interactions can affect the compound’s accumulation and distribution, ultimately influencing its biochemical effects.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to its appropriate subcellular locations. Understanding these localization mechanisms is essential for elucidating the compound’s overall biochemical activity.
Propriétés
IUPAC Name |
N-(cyclopentylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-8(3-1)7-10-9-5-6-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXUQRQYJIGSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)
![2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1417220.png)



![4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B1417224.png)

![N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1417230.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417232.png)
![2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1417234.png)

![2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1417236.png)

